molecular formula C19H21N3O2 B4404196 1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine

1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine

Cat. No. B4404196
M. Wt: 323.4 g/mol
InChI Key: LBVISGVTZFMGNZ-UHFFFAOYSA-N
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Description

"1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine" belongs to a class of compounds known for their versatile applications in medicinal chemistry and material science. Compounds with a piperazine backbone, in particular, are of interest due to their potential biological activities and roles as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired functionalization. For example, derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and piperidine show complex synthesis routes involving nucleophilic substitution and subsequent functional group modifications (Śladowska et al., 2009).

Molecular Structure Analysis

Piperazine and its derivatives' molecular structures are characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. The structure directly influences the compound's physical and chemical properties, including its reactivity and interaction with biological targets (Cai et al., 2007).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, such as nucleophilic substitution, acylation, and alkylation, which allow for the introduction of diverse functional groups. These reactions are crucial for tailoring the compounds' properties for specific applications (Mekheimer et al., 1997).

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions via sn1 or sn2 pathways, depending on the degree of substitution . The compound might interact with its targets, leading to changes in their conformation or activity.

Biochemical Pathways

It’s known that allyloxy compounds can participate in visible-light-induced radical cascade cyclization . This process could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and light exposure can affect the compound’s stability and its interaction with targets . .

properties

IUPAC Name

(3-prop-2-enoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-2-14-24-17-7-5-6-16(15-17)19(23)22-12-10-21(11-13-22)18-8-3-4-9-20-18/h2-9,15H,1,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVISGVTZFMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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